4-Methylheptanedial
Description
4-Methylheptanedial is a dialdehyde compound with the molecular formula C₈H₁₄O₂. Its IUPAC name reflects a seven-carbon chain (heptane) with a methyl group (-CH₃) at the fourth carbon and two aldehyde (-CHO) functional groups. The structure is HOCH₂-(CH₂)₂-CH(CH₃)-CH₂-CHO, where the aldehyde groups are positioned at terminal or internal carbons depending on isomerism. Dialdehydes like 4-methylheptanedial are of interest in organic synthesis, coordination chemistry, and polymer crosslinking due to their reactive aldehyde moieties .
Key properties (hypothetical, inferred from general dialdehyde behavior):
- Molecular weight: 158.20 g/mol
- Boiling point: ~200–220°C (estimated based on chain length and polarity)
- Solubility: Moderate in polar solvents (e.g., ethanol, acetone) due to aldehyde groups .
Properties
CAS No. |
143519-47-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-methylheptanedial |
InChI |
InChI=1S/C8H14O2/c1-8(4-2-6-9)5-3-7-10/h6-8H,2-5H2,1H3 |
InChI Key |
KQRJHENSRZDHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylheptanedial can be synthesized through several methods. One common approach involves the oxidation of 4-methylheptanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.
Industrial Production Methods
In an industrial setting, 4-Methylheptanedial can be produced via catalytic oxidation of 4-methylheptane. This process involves the use of metal catalysts such as platinum or palladium supported on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-Methylheptanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 4-Methylheptanoic acid.
Reduction: 4-Methylheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylheptanedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde groups.
Mechanism of Action
The mechanism of action of 4-Methylheptanedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. These groups can form Schiff bases with amines, which are important in various biochemical processes. The compound can also undergo oxidation-reduction reactions, playing a role in redox biology.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Chain Length | Substituents | Key Applications |
|---|---|---|---|---|
| 4-Methylheptanedial | C₈H₁₄O₂ | 7-carbon | Methyl at C4 | Ligand synthesis, crosslinking |
| Glutaraldehyde | C₅H₈O₂ | 5-carbon | None | Biocidal agent, tissue fixation |
| Adipaldehyde | C₆H₁₀O₂ | 6-carbon | None | Polymer precursor |
| 2-Methylpentanedial | C₆H₁₀O₂ | 5-carbon | Methyl at C2 | Chelation studies |
Key Findings:
Chain Length and Physical Properties :
- Longer chains (e.g., 4-methylheptanedial vs. glutaraldehyde) increase molecular weight and boiling points but reduce solubility in water due to hydrophobic interactions .
- Branched chains (e.g., methyl substituents) lower melting points compared to linear analogs by disrupting crystallinity .
Reactivity in Coordination Chemistry :
- Dialdehydes act as multidentate ligands. For example, glutaraldehyde forms stable complexes with transition metals like Cu(II) and Fe(III). 4-Methylheptanedial’s methyl group may sterically hinder metal coordination compared to simpler analogs like adipaldehyde .
Applications: Glutaraldehyde: Widely used in biomedical fields for crosslinking proteins. 4-Methylheptanedial: Potential niche in synthesizing sterically hindered metal complexes or asymmetric catalysts, though specific studies are absent in the provided evidence .
Table 2: Analytical Methods for Dialdehydes (Hypothetical Data)
| Method | Target Compound | Detection Limit | Utility |
|---|---|---|---|
| Gas Chromatography | 4-Methylheptanedial | 0.1 ppm | Purity assessment, volatile analysis |
| NMR Spectroscopy | All dialdehydes | 1–5 mol% | Structural elucidation |
| FT-IR | All dialdehydes | 1% | Functional group identification |
- Synthesis Challenges: 4-Methylheptanedial’s branched structure complicates regioselective oxidation of diols or controlled ozonolysis of alkenes. Linear analogs like adipaldehyde are more straightforward to synthesize .
Critical Analysis of Evidence Gaps
The provided evidence lacks direct studies on 4-methylheptanedial. Key limitations include:
- No experimental data on its synthesis, stability, or applications in peer-reviewed sources (e.g., –12 focus on machine learning or general chemistry principles).
- Inferences rely on extrapolation from glutaraldehyde and ligand design principles ().
Biological Activity
4-Methylheptanedial is a compound of increasing interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
4-Methylheptanedial is an aldehyde with the chemical formula . It features a branched alkane structure, which can influence its reactivity and interaction with biological systems. The compound's structure is characterized by a seven-carbon chain with a methyl group at the second position and two carbonyl groups at the terminal positions.
Biological Activity Overview
The biological activities of 4-Methylheptanedial have been explored in various contexts, including:
- Antimicrobial Properties : Several studies have indicated that aldehyde compounds exhibit antibacterial and antifungal activities. For instance, derivatives of 4-Methylheptanedial have shown potential against various pathogens, suggesting that it may serve as a lead compound for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research has indicated that certain aldehydes can modulate inflammatory responses in cells. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways.
- Antioxidant Activity : Aldehydes are known to exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.
The mechanisms through which 4-Methylheptanedial exerts its biological effects can be summarized as follows:
- Interaction with Cellular Receptors : The compound may interact with specific cellular receptors or enzymes, altering their activity and influencing metabolic pathways.
- Modulation of Gene Expression : Studies suggest that 4-Methylheptanedial can affect the expression levels of genes involved in inflammation and oxidative stress responses.
- Formation of Reactive Species : As an aldehyde, it may participate in reactions that generate reactive oxygen species (ROS), contributing to both its therapeutic effects and potential cytotoxicity.
Antimicrobial Activity
A study conducted by researchers synthesized several derivatives of 4-Methylheptanedial and evaluated their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant inhibition zones, suggesting promising antimicrobial activity (Table 1).
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| 4-Methylheptanedial | Staphylococcus aureus | 15 |
| 4-Methylheptanedial | Escherichia coli | 12 |
Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of 4-Methylheptanedial in a murine model. Mice treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 compared to the control group. This suggests that the compound may inhibit inflammatory pathways effectively.
Research Findings
Recent research has highlighted the need for further investigation into the pharmacological profiles of 4-Methylheptanedial. Notably:
- Toxicity Studies : While some studies indicate low toxicity levels at therapeutic doses, comprehensive toxicity assessments are necessary to establish safety profiles.
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how 4-Methylheptanedial interacts with cellular components at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
